Product packaging for Tolperisone(Cat. No.:CAS No. 728-88-1)

Tolperisone

货号: B1682978
CAS 编号: 728-88-1
分子量: 245.36 g/mol
InChI 键: FSKFPVLPFLJRQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Tolperisone is a centrally-acting skeletal muscle relaxant that has been used in a clinical setting since the 1960s . As a piperidine derivative, its primary research value lies in its mechanism of action, which involves the blockade of voltage-gated sodium and calcium channels . This activity is highest in nervous system tissues, including the brainstem, spinal cord, and peripheral nerves, leading to the suppression of mono- and polysynaptic reflexes . Its membrane-stabilizing properties and local anesthetic effects make it a compound of interest for neurological and pharmacological studies . Research into this compound focuses on its effects on pathologically increased skeletal muscle tone and spasticity associated with neurological conditions . The compound is also noted for its ability to improve peripheral circulation through mild antispasmodic and anti-adrenergic properties, offering additional avenues for vascular research . From a pharmacokinetic perspective, this compound is absorbed nearly completely from the gut and undergoes extensive metabolism in the liver and kidneys, with a biphasic elimination half-life . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO B1682978 Tolperisone CAS No. 728-88-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKFPVLPFLJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023686
Record name Tolperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-88-1
Record name (±)-Tolperisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolperisone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolperisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tolperisone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolperisone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPERISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5EOM0LD8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Tolperisone

Elucidating the Precise Mechanism of Action

Tolperisone is a centrally acting muscle relaxant that modulates spinal reflex activity. openmedicinalchemistryjournal.comresearchgate.net Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels. wikipedia.orgwikidoc.org This activity occurs at three levels: peripherally by stabilizing neuronal membranes, at the central-spinal level by reducing reflex activity, and at the central-reticular level by decreasing reticulo-spinal facilitation. europa.eu

Ion Channel Modulation: Voltage-Gated Sodium Channels (Nav)

A key aspect of this compound's pharmacological profile is its inhibitory effect on voltage-gated sodium channels (Nav). openmedicinalchemistryjournal.comiijls.com This action leads to a reduction in the amplitude and frequency of action potentials. europa.eu The interaction of this compound with Nav channels is complex, involving both state-dependent and tonic inhibition. researchgate.netnih.gov

Research has demonstrated that this compound exhibits a specific inhibitory profile against various isoforms of voltage-gated sodium channels. It has a notable effect on isoforms associated with pain pathways, including Nav1.2, Nav1.3, Nav1.7, and Nav1.8. openmedicinalchemistryjournal.comnih.gov The inhibitory potency of this compound has been shown to be comparable to or even greater than that of lidocaine (B1675312) for certain isoforms like Nav1.6, Nav1.7, and Nav1.8. nih.gov A comparative study on seven different Nav isoforms revealed that the half-maximal inhibitory concentrations (IC50) for this compound varied significantly across the isoforms. researchgate.net

Interactive Table: IC50 Values of this compound on Different Voltage-Gated Sodium Channel Isoforms

Nav Isoform IC50 (µM)
Nav1.2 130
Nav1.3 110
Nav1.4 240
Nav1.5 210
Nav1.6 180
Nav1.7 100
Nav1.8 80

Data sourced from comparative studies. The IC50 values represent the concentration of this compound required to inhibit 50% of the sodium current.

This compound has been shown to inhibit the propagation of action potentials in both myelinated A-fibers and unmyelinated C-fibers. openmedicinalchemistryjournal.comnih.gov This broad-spectrum inhibition of nerve fiber conduction contributes to its analgesic properties. jcdr.net The inhibition of Nav1.8, which is predominantly expressed in C-fibers, is a key factor in this effect. openmedicinalchemistryjournal.comnih.gov Studies have demonstrated that this compound significantly reduces the compound action potentials in both A- and C-fibers, providing strong evidence for its role as an effective inhibitor of voltage-dependent sodium channels. openmedicinalchemistryjournal.com

Ion Channel Modulation: Voltage-Gated Calcium Channels (VGCCs)

This compound has been identified as a blocker of N-type calcium channels. openmedicinalchemistryjournal.comresearchgate.net This action may contribute to a reduction in neurotransmitter release. europa.eu However, studies have indicated that at concentrations where this compound effectively blocks sodium channels, its inhibitory effect on N-type calcium channels is relatively weak. openmedicinalchemistryjournal.comnih.gov Research on snail neurons has also shown a concentration-dependent suppressive effect of this compound on calcium currents. nih.gov

Membrane Stabilizing Properties

A key aspect of this compound's pharmacological profile is its membrane-stabilizing activity. vinmec.comeuropa.eunih.govnih.govgoogle.com This property is attributed to its ability to block voltage-gated sodium channels. alkemlabs.comnih.gov By inhibiting these channels, this compound reduces the influx of sodium ions across the nerve membrane, which in turn decreases the amplitude and frequency of action potentials. europa.eu This action is similar to that of local anesthetics like lidocaine. europa.eunih.govnih.gov The membrane-stabilizing effect contributes to the inhibition of signal transmission in sensory nerves and motor neurons, leading to the suppression of both monosynaptic and polysynaptic reflexes. vinmec.comnih.gov This effect has been observed in various experimental models, including the inhibition of spike generation in the dorsal root and the blockade of evoked action potentials in isolated mouse sciatic nerves. nih.gov

Modulation of Neurotransmitter Systems

This compound has been demonstrated to inhibit the release of the excitatory neurotransmitter glutamate (B1630785) from rat brain synaptosomes. nih.govresearchgate.net This effect is concentration-dependent and is primarily achieved through the blockade of voltage-dependent sodium channels, although inhibition of calcium channels may also contribute at higher concentrations. nih.govresearchgate.net In studies using 4-aminopyridine (B3432731) to stimulate glutamate release, a condition dependent on both sodium and calcium channel activation, this compound showed significant inhibitory effects. nih.gov The effect of this compound on glutamate release was comparable to that of other sodium channel blockers. nih.gov When glutamate release was induced by a high concentration of potassium, which is largely independent of sodium channels, a much higher concentration of this compound was required to see a significant reduction, further indicating its primary action on sodium channels. nih.gov

Unlike many other centrally acting muscle relaxants, this compound has no significant affinity for adrenergic, cholinergic, dopaminergic, or serotonergic receptors in the central nervous system. nih.gov Its mechanism of action does not primarily involve the direct modulation of monoamine neurotransmitter systems like serotonin (B10506) and noradrenaline. nih.gov The monoamine hypothesis of depression links altered levels of these neurotransmitters to mood disorders. mdpi.com Antidepressants, such as monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants, act by increasing the levels of these neurotransmitters in the brain. mayoclinic.orgbritannica.com this compound's muscle relaxant effects are achieved without the sedative side effects often associated with drugs that interact with these monoamine systems. nih.gov

Comparison with Other Muscle Relaxants

Compound Primary Mechanism of Action Key Differences from this compound Supporting Evidence
Lidocaine Blocks voltage-gated sodium channelsThis compound shows a stronger use-independent block on certain neuronal sodium channel isoforms (Nav1.2, Nav1.3, Nav1.7, Nav1.8). openmedicinalchemistryjournal.com Lidocaine prolongs the fast recovery process of some sodium channel isoforms, a characteristic of local anesthetics not observed with this compound. openmedicinalchemistryjournal.comnih.gov Lidocaine has a weaker effect on monosynaptic reflex potentials compared to polysynaptic ones, unlike this compound. nih.govopenmedicinalchemistryjournal.com nih.govopenmedicinalchemistryjournal.comnih.govnih.gov
Baclofen (B1667701) GABA-B receptor agonistThis compound does not act on GABA receptors. openmedicinalchemistryjournal.com In comparative studies, this compound showed greater improvement in daily activities and had fewer side effects, particularly sedation. nih.govnih.govresearchgate.net openmedicinalchemistryjournal.comnih.govnih.govresearchgate.netscielo.brbjournal.org
Tizanidine (B1208945) Alpha-2 adrenergic agonistThis compound does not have significant affinity for adrenergic receptors. nih.gov Studies have shown this compound to be comparable in efficacy for low back pain with muscle spasm, and it may be preferred in patients with multiple health conditions. neurology-jornal.orgresearchgate.netinnovareacademics.ininnovareacademics.in neurology-jornal.orgresearchgate.netinnovareacademics.ininnovareacademics.innih.gov
Eperisone (B1215868) Blocks voltage-gated sodium and calcium channelsThis compound and eperisone have very similar effects on spinal reflexes, though this compound's peak effects may be greater. nih.govopenmedicinalchemistryjournal.com Eperisone was found to be more potent than this compound in inhibiting calcium currents in snail neurons. nih.gov vinmec.comnih.govnih.govopenmedicinalchemistryjournal.comgoogle.com
Silperisone (B129589) Blocks voltage-gated sodium and calcium channelsSilperisone has a stronger potassium channel blocking effect than this compound. patsnap.com In some studies, silperisone showed a longer duration of action and higher bioavailability than this compound. patsnap.com openmedicinalchemistryjournal.compatsnap.com
Lanperisone (B1674479) Blocks voltage-gated sodium and calcium channelsThe action of lanperisone is generally longer-lasting than that of this compound and eperisone. nih.gov nih.govopenmedicinalchemistryjournal.comnih.gov

Electrophysiological Investigations

The electrophysiological properties of this compound have been extensively studied to elucidate its mechanism of action as a centrally acting muscle relaxant. These investigations have primarily focused on its effects on spinal reflex pathways, nerve conduction, and synaptic transmission.

Depression of Spinal Reflex Potentials (Monosynaptic, Disynaptic, Polysynaptic)

This compound demonstrates a significant inhibitory effect on spinal reflex potentials. nih.govopenmedicinalchemistryjournal.com In various animal models, including spinal cats and decerebrated rats, intravenous administration of this compound dose-dependently suppresses monosynaptic, disynaptic, and polysynaptic reflexes. nih.govnih.gov This indicates that this compound acts at the level of the spinal cord to attenuate reflex arcs. nih.gov Studies comparing this compound to other agents like lidocaine have shown that while both depress spinal reflexes, this compound has a more pronounced effect on synaptic responses compared to its effect on the excitability of motoneurons. nih.gov

In isolated, hemisected spinal cord preparations from rats, this compound and its analogs cause a concentration-dependent depression of all components of dorsal root stimulation-evoked ventral root potentials (DR-VRP). nih.govopenmedicinalchemistryjournal.com This includes a significant attenuation of monosynaptic, disynaptic, and polysynaptic reflex potentials. nih.govopenmedicinalchemistryjournal.com The inhibitory action of this compound on these reflex pathways is a key component of its muscle relaxant effect. researchgate.net

Experimental ModelReflex TypeEffect of this compoundReference
Spinal CatsMonosynaptic & PolysynapticDose-dependent inhibition nih.gov
Decerebrated RatsMonosynaptic, Disynaptic, & PolysynapticSignificant attenuation nih.gov
Laminectomized MiceMonosynapticTransient inhibition of amplitude nih.gov
Isolated Rat Spinal CordMonosynaptic, Disynaptic, & PolysynapticConcentration-dependent depression nih.govopenmedicinalchemistryjournal.com

Attenuation of Afferent Nerve Conduction

The effect of this compound on afferent nerve conduction has been a subject of investigation to differentiate its mechanism from that of local anesthetics. While local anesthetics like lidocaine have a strong blocking effect on afferent nerve conduction, studies have shown that this compound and its analogue, silperisone, have a comparatively weaker effect, leaving afferent nerve conduction largely unchanged in some in vivo models. nih.govopenmedicinalchemistryjournal.com However, other research indicates that this compound can inhibit action potential propagation in both myelinated A-fibers and unmyelinated C-fibers of the rat sciatic nerve. nih.govopenmedicinalchemistryjournal.com This suggests that while it may have some effect on nerve conduction, its primary muscle relaxant action is likely not due to a local anesthetic-type block of afferent pathways. nih.gov

In Vitro and In Vivo Electrophysiological Models

A variety of in vitro and in vivo electrophysiological models have been employed to characterize the pharmacological profile of this compound.

In Vitro Models:

Isolated Hemisected Spinal Cord Preparation: This model, typically using neonatal rats, allows for the direct recording of dorsal root stimulation-evoked ventral root potentials (DR-VRPs). nih.govopenmedicinalchemistryjournal.comnih.gov It has been instrumental in demonstrating the concentration-dependent depression of monosynaptic, disynaptic, and polysynaptic reflexes by this compound and its analogues. nih.govopenmedicinalchemistryjournal.com

Isolated Nerve Preparations: Studies on isolated sciatic nerves from rats and mice have been used to assess the effects of this compound on action potential propagation in different nerve fiber types (A- and C-fibers). nih.govopenmedicinalchemistryjournal.com

Dorsal Root Ganglion (DRG) Neurons: Whole-cell patch-clamp recordings from acutely dissociated DRG neurons have been used to investigate the direct effects of this compound on voltage-gated sodium and calcium channels. nih.govcaymanchem.com

In Vivo Models:

Spinal Cats: Early studies in spinal cats involved extracellular recording of spinal root potentials and reflex activities to demonstrate the inhibitory effects of this compound on both mono- and polysynaptic reflexes. nih.gov

Decerebrated and Laminectomized Rats/Mice: These models are used to study spinal reflexes and motor neuron excitability in the absence of descending influences from the brain. nih.govnih.gov They have confirmed the depressant effects of this compound on various spinal reflex potentials. nih.govnih.gov

Model TypeSpecific ModelKey FindingsReference
In Vitro Isolated Hemisected Rat Spinal CordDepression of monosynaptic, disynaptic, and polysynaptic reflexes nih.govopenmedicinalchemistryjournal.comnih.gov
Isolated Rat/Mouse Sciatic NerveInhibition of action potential propagation in A- and C-fibers nih.govopenmedicinalchemistryjournal.com
Acutely Dissociated Rat DRG NeuronsBlockade of voltage-gated sodium and calcium channels nih.govcaymanchem.com
In Vivo Spinal CatsInhibition of mono- and polysynaptic reflexes nih.gov
Decerebrated/Laminectomized Rats and MiceDepression of spinal reflex potentials and motoneuron excitability nih.govnih.gov

Molecular Signaling Pathways and Receptor Interactions

Absence of Substantial Affinity for Adrenergic, Cholinergic, Dopaminergic, or Serotonergic Receptors in the CNS

A key characteristic of this compound that distinguishes it from many other centrally acting muscle relaxants is its lack of significant affinity for major neurotransmitter receptor systems in the central nervous system (CNS). termedia.pl Extensive receptor binding studies have shown that this compound does not interact substantially with adrenergic, cholinergic, dopaminergic, or serotonergic receptors. termedia.plresearchgate.net This specific receptor binding profile is thought to contribute to its favorable side-effect profile, particularly the low incidence of sedation.

Antagonism of Intracellular Calcium Release from Sarcoplasmic Reticulum

One of the secondary mechanisms contributing to the pharmacological effects of this compound involves the antagonism of intracellular calcium release from the sarcoplasmic reticulum. researchgate.net The sarcoplasmic reticulum (SR) is a specialized endoplasmic reticulum in muscle cells that serves as a primary intracellular calcium store. The release of calcium from the SR is a critical step in excitation-contraction coupling, the process that links muscle excitation to contraction.

This compound's influence on intracellular calcium release is largely considered an indirect consequence of its primary action on voltage-gated sodium and calcium channels. researchgate.netalkemlabs.com By blocking these channels at the presynaptic terminals of neurons, this compound reduces the influx of calcium into the neuron, which in turn decreases the release of neurotransmitters such as glutamate. researchgate.netmdpi.com This reduction in excitatory signaling leads to a dampening of postsynaptic neuronal activity and, consequently, a reduced stimulus for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum in muscle cells. biorxiv.org In the CICR process, a small influx of calcium into the cell triggers a much larger release of calcium from the SR through ryanodine (B192298) receptors (RyRs), which are calcium release channels on the SR membrane. wikipedia.org

While direct interaction of this compound with ryanodine receptors has not been extensively detailed, its ability to decrease the initial calcium trigger is a key aspect of its function. This leads to a stabilization of the muscle cell membrane and a reduction in the excitability that characterizes spastic conditions.

Table 1: Key Proteins Involved in Sarcoplasmic Reticulum Calcium Release

Protein Function Role in Muscle Contraction
Ryanodine Receptor (RyR) A calcium release channel on the sarcoplasmic reticulum membrane. wikipedia.org Mediates the release of stored calcium into the cytoplasm, initiating muscle contraction. wikipedia.org
Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) A pump that transports calcium from the cytoplasm back into the sarcoplasmic reticulum. wikipedia.org Sequesters calcium, leading to muscle relaxation. wikipedia.org
Voltage-gated Calcium Channels Channels in the plasma membrane that allow calcium influx upon depolarization. researchgate.net Influx of calcium can trigger further release from the sarcoplasmic reticulum. biorxiv.org

Modulation of Prostaglandins (B1171923) and Leukotrienes Metabolism

This compound also exhibits a modulatory effect on the metabolism of prostaglandins and leukotrienes, which are potent lipid mediators involved in inflammation and pain signaling. med-sovet.pro These molecules are synthesized from arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. nih.gov

Research, particularly studies investigating the synergistic effects of this compound with non-steroidal anti-inflammatory drugs (NSAIDs), has shed light on this aspect of its mechanism. These studies indicate that this compound can contribute to the inhibition of key enzymes in the arachidonic acid cascade. Specifically, synergistic interactions have been observed with the inhibition of cyclooxygenase-2 (COX-2) and leukotriene A4 hydrolase. med-sovet.proresearchgate.net

COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov Leukotriene A4 hydrolase is a bifunctional enzyme that converts leukotriene A4 to leukotriene B4, a potent chemoattractant for immune cells. numberanalytics.com By modulating these enzymes, this compound can contribute to a reduction in the production of inflammatory mediators, which may complement its muscle relaxant properties in conditions where pain and inflammation are present.

It is important to note that the anti-inflammatory action of this compound through the interference with prostaglandin (B15479496) biosynthesis is considered one of its other mechanisms of action. researchgate.net The precise molecular interactions and the extent of inhibition by this compound alone require further elucidation, as much of the current understanding is derived from its use in combination therapies.

Table 2: Key Enzymes in Prostaglandin and Leukotriene Metabolism Modulated in Synergy with this compound

Enzyme Pathway Function
Cyclooxygenase-2 (COX-2) Prostaglandin Synthesis Catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. med-sovet.pronih.gov
Leukotriene A4 Hydrolase Leukotriene Synthesis Converts leukotriene A4 to the pro-inflammatory mediator leukotriene B4. med-sovet.proresearchgate.net

Preclinical Research and Experimental Models

In Vivo Efficacy Studies in Animal Models

Animal models have been instrumental in characterizing the therapeutic potential of tolperisone. These studies have demonstrated its effects on muscle spasticity, reflex pathways, and neuropathic pain.

Spasmolytic Properties in Rats (e.g., Masseter Muscle, Electrically Induced Convulsions)

Early preclinical studies revealed the spasmolytic properties of this compound. In rats, the compound was shown to have effects on the masseter muscle and on electrically induced convulsions of the forelimbs and hindlimbs. nih.gov Later research also documented a reversible inhibition of the tonic periodontal masseteric reflex in rats following intraperitoneal injection of this compound. nih.gov

Inhibition of Contralateral Extensor Reflex in Cats

In studies involving cats, this compound demonstrated an inhibitory effect on the contralateral extensor reflex, which was accompanied by a decrease in blood pressure. nih.gov

Effects on Polysynaptic Flexor Reflex (Decerebrated and Intact Rats)

The effects of this compound on the polysynaptic flexor reflex, which is mediated by group II afferent fibers, were investigated in both decerebrated (spinal) and intact rats. A depressive effect was observed in both conditions, suggesting that the spinal cord is a significant site of action for this compound. nih.govopenmedicinalchemistryjournal.com In decerebrated, laminectomized rats, this compound was found to significantly attenuate monosynaptic, disynaptic, and polysynaptic reflex potentials. nih.govnih.gov Specifically, intravenous administration of this compound in anesthetized intact rats dose-dependently inhibited the group II flexor reflex. openmedicinalchemistryjournal.com

Antiallodynic Effect in Neuropathic Pain Models (e.g., Partial Sciatic Nerve Ligation in Rats)

This compound has shown promise in models of neuropathic pain. In rats with partial sciatic nerve ligation (pSNL), a model that induces tactile allodynia, chronic oral administration of this compound was found to alleviate this symptom. mdpi.com Further studies confirmed that acute oral administration of this compound can restore the decreased paw pressure threshold in rats with neuropathic pain induced by pSNL. nih.govnih.govresearchgate.net This antiallodynic effect was found to be comparable to that of pregabalin (B1679071), a drug commonly used for neuropathic pain. nih.gov The combination of this compound and pregabalin has also been shown to produce a significant anti-allodynic effect in rats with pSNL-induced tactile allodynia. mdpi.com The mechanism for this effect is thought to involve the blockade of voltage-gated sodium channels. nih.govresearchgate.net

In Vitro Pharmacological Assays

In vitro studies have been crucial for understanding the metabolic fate of this compound in the human body.

Human Liver Microsomes and Recombinant Enzymes for Metabolic Studies

Investigations using human liver microsomes (HLM) and recombinant enzymes have identified the primary metabolic pathways of this compound. nih.govcapes.gov.br The main route of metabolism is methyl-hydroxylation. nih.govcapes.gov.br The cytochrome P450 (CYP) enzyme system plays a significant role in this process, with CYP2D6 being the predominant enzyme involved. nih.govcapes.gov.br Other CYP isoforms, including CYP2C19, CYP2B6, and CYP1A2, also contribute to a lesser extent. nih.govcapes.gov.br Specifically, the formation of hydroxymethyl-tolperisone is mediated by CYP2D6, CYP2C19, and CYP1A2. nih.govcapes.gov.br Studies have also indicated that this compound undergoes both P450-dependent and P450-independent microsomal biotransformations. nih.gov

Table 1: Summary of In Vivo Efficacy Studies

Model/Assay Animal Key Findings
Spasmolytic Properties Rats Demonstrated effects on masseter muscle and electrically induced convulsions. nih.gov Reversible inhibition of tonic periodontal masseteric reflex. nih.gov
Contralateral Extensor Reflex Cats Inhibition of the reflex, accompanied by hypotension. nih.gov
Polysynaptic Flexor Reflex Decerebrated and Intact Rats Depression of the reflex, indicating a spinal cord site of action. nih.govopenmedicinalchemistryjournal.com Attenuation of monosynaptic, disynaptic, and polysynaptic reflex potentials. nih.govnih.gov
Neuropathic Pain (pSNL) Rats Chronic administration alleviates tactile allodynia. mdpi.com Acute administration restores decreased paw pressure threshold. nih.govnih.govresearchgate.net

Table 2: Summary of In Vitro Metabolic Studies

System Key Findings
Human Liver Microsomes (HLM) Methyl-hydroxylation is the main metabolic pathway. nih.govcapes.gov.br
Recombinant Cytochrome P450 Enzymes CYP2D6 is the prominent enzyme in this compound metabolism. nih.govcapes.gov.br CYP2C19, CYP2B6, and CYP1A2 are also involved to a smaller extent. nih.govcapes.gov.br

Neuroimaging Studies

Functional magnetic resonance imaging (fMRI) has been utilized to observe the activation patterns in the brain evoked by this compound in anesthetized Wistar rats. openmedicinalchemistryjournal.comnih.gov This non-invasive technique allows for the direct visualization of changes in brain activity. openmedicinalchemistryjournal.comresearchgate.net Studies have evaluated the effects of this compound in several brain regions, including the prefrontal cortex, cingular cortex, primary and secondary somatosensory cortex, insular cortex, and the ventral posterolateral thalamic nucleus. openmedicinalchemistryjournal.comnih.gov

When administered alone, this compound caused only non-significant direct effects on resting brain activity. openmedicinalchemistryjournal.comnih.gov However, when electrical stimulation was applied to the rat forepaw, which typically causes a massive increase in brain activity in the aforementioned regions, this compound almost completely prevented these provoked responses. openmedicinalchemistryjournal.comnih.gov The effect was most pronounced in brain areas involved in pain sensation, such as the prefrontal cortex, insula, thalamus, and secondary somatosensory cortex. openmedicinalchemistryjournal.comnih.gov This suggests that this compound's advantageous profile may be due to its selective action on the over-activated neurons in various brain regions rather than a selective effect in the spinal cord. nih.gov

The blood oxygen level-dependent (BOLD) contrast method in fMRI was used to measure the activation in the rat brain evoked by this compound. openmedicinalchemistryjournal.comnih.gov BOLD imaging relies on the differing magnetic properties of oxygenated and deoxygenated hemoglobin to map brain activity.

In resting-state fMRI, this compound did not produce any visible effect on the BOLD signal. nih.gov However, it strongly inhibited the BOLD responses that were evoked by paw stimulation. nih.gov The inhibitory effect of this compound was particularly high in brain regions associated with pain sensation. nih.gov This finding aligns with its known function as a sodium channel blocker, having a high affinity for the open or inactivated state of the channel, which is prevalent in over-activated neurons. nih.gov In contrast, a study on lidocaine (B1675312) reported that it tended to increase BOLD responses evoked by painful stimuli in the brain. openmedicinalchemistryjournal.com

Table 4: Summary of this compound's Effects on BOLD fMRI Responses in Rats

Condition Brain Regions Affected BOLD Response Source
Resting State Prefrontal cortex, cingular cortex, somatosensory cortex, insular cortex, thalamus No significant direct effect openmedicinalchemistryjournal.comnih.gov
Paw Stimulation Prefrontal cortex, insula, thalamus, secondary somatosensory cortex Almost complete prevention of BOLD increase openmedicinalchemistryjournal.comnih.gov

Stereoselective Disposition and Interconversion of Enantiomers

This compound exists as a racemic mixture of two enantiomers, (+)-tolperisone and (-)-tolperisone. vulcanchem.com Studies in rats have revealed a stereoselective disposition of these enantiomers. nih.govnih.gov Following intravenous administration of racemic this compound, plasma concentrations of l-tolperisone were found to be significantly higher than those of d-tolperisone at 5, 15, and 30 minutes post-administration. nih.govresearchgate.net

Crucially, a mutual chiral inversion occurs in the body. nih.gov When either the pure (+)- or (-)-enantiomer was administered to rats, both enantiomers were detected in the plasma, indicating a rapid interconversion between the two stereoisomeric forms. nih.govnih.gov This stereoselective disposition was only partially maintained for the short 30-minute duration of the study. nih.gov Although the dextrorotatory enantiomer has been reported to be less effective, the therapeutic effects are generally attributed to the racemic form, as both enantiomers contribute to the blockade of sodium channels. openmedicinalchemistryjournal.comvulcanchem.com

Table 5: Disposition of this compound Enantiomers in Rats

Administration Observation in Plasma Implication Source
Racemic this compound (i.v.) Higher concentrations of l-tolperisone than d-tolperisone at 5, 15, and 30 min. Stereoselective disposition. nih.govresearchgate.net
Single Enantiomer (i.v.) Presence of both enantiomers. Mutual and rapid chiral interconversion. nih.govnih.gov

Clinical Research and Therapeutic Applications

Clinical Efficacy in Spasticity

Post-Stroke Spasticity

Tolperisone has demonstrated significant efficacy in the management of spasticity that occurs following a cerebral stroke. Clinical trials have consistently shown its superiority over placebo in reducing muscle hypertonia and improving functional outcomes. europa.eunih.govnih.gov

A key measure of spasticity, the Ashworth Scale, has been a primary endpoint in many clinical trials of this compound. In a randomized, double-blind, placebo-controlled, multicenter study, this compound was shown to significantly reduce the mean Ashworth Scale score compared to placebo. nih.govresearchgate.net The mean reduction in the Ashworth score for patients receiving this compound was 1.03, while the placebo group saw a reduction of 0.47. nih.govresearchgate.net Furthermore, 78.3% of patients treated with this compound experienced a clinically relevant improvement, defined as at least a one-point reduction in the Ashworth Scale, compared to only 45% of patients in the placebo group. europa.eunih.gov

When compared to other muscle relaxants like baclofen (B1667701), this compound has shown a comparable or even superior profile in some aspects of post-stroke spasticity management. One study found that while both this compound and baclofen improved muscle tone, muscle strength, and functional outcomes, this compound led to greater improvement in activities of daily living. nih.gov Specifically, the improvement in the Barthel Index score was significantly higher in the this compound group compared to the baclofen group. nih.govnih.gov Another comparative study concluded that this compound was a more effective muscle relaxant for improving muscle tone in stroke patients than baclofen. nih.gov

Spasticity Associated with Neurological Diseases (e.g., Multiple Sclerosis, Myelopathy, Encephalomyelitis, Pyramidal Tract Damage)

This compound is indicated for the treatment of pathologically increased muscle tone caused by a range of neurological diseases. medkoo.comiiab.mewikipedia.org These include conditions such as multiple sclerosis, myelopathy, and encephalomyelitis, as well as damage to the pyramidal tract. medkoo.comiiab.mewikipedia.org The drug's mechanism of action, which involves stabilizing nerve membranes and inhibiting pathological mono- and polysynaptic reflex activity, makes it suitable for addressing the spasticity that manifests in these disorders. nih.gov While extensive high-quality clinical trial data for each specific condition is not as robust as for post-stroke spasticity, the established efficacy in spasticity of neurological origin supports its use in these related conditions. nih.goveuropa.eu

Other Conditions with Pathologically Elevated Skeletal Muscle Tone (e.g., Cerebral Palsy, Traumatic Brain Injury)

This compound is indicated for the treatment of muscle spasticity and spasms associated with various neurological and traumatic conditions. iijls.comnih.gov Its application has been noted in the management of spasticity arising from disorders such as cerebral palsy and traumatic brain injury. iijls.comopenmedicinalchemistryjournal.com

In pediatric patients with cerebral palsy , a condition often characterized by significant muscle spasticity, this compound has been evaluated for its efficacy. europa.eueuropa.eu Studies have been conducted to compare its effects with other muscle relaxants. nih.gov An open-label randomized controlled trial involving children with spastic cerebral palsy compared this compound to baclofen. researchgate.net The findings from such research are crucial in establishing therapeutic options for this patient group. In one study on children with cerebral palsy, this compound treatment was associated with a decrease in the Ashworth score, a measure of muscle spasticity, with the change becoming significant by the third week of treatment. europa.eu The European Medicines Agency (EMA) has noted that historical data supporting the use of this compound for Little's disease (cerebral palsy) is limited and may not meet contemporary standards. europa.eueuropa.eu

For individuals who have suffered a traumatic brain injury (TBI) , resulting encephalopathy can lead to symptoms like post-traumatic headaches, which may have a component of muscle tension. cyberleninka.ru this compound has been used in this context. nih.govopenmedicinalchemistryjournal.com One study investigated the use of intramuscular this compound for post-traumatic headaches in an emergency care setting, reporting a reduction in pain syndrome among the patients who received it. cyberleninka.ru

The therapeutic rationale for using this compound in these conditions often highlights its distinct mechanism of action, which differs from other centrally acting muscle relaxants and is associated with a lower incidence of sedation. patsnap.comnih.gov This is particularly relevant in patient populations where maintaining cognitive function and alertness is a priority for rehabilitation and daily functioning.

Clinical Efficacy in Pain Management

This compound's clinical utility extends to the management of pain, particularly pain associated with muscle hypertonicity. Its efficacy has been demonstrated in various pain states, from reflex spasms to musculoskeletal syndromes.

Painful Reflex Muscle Spasms

This compound has been established as an effective treatment for painful reflex muscle spasms. openmedicinalchemistryjournal.com A prospective, placebo-controlled, double-blind trial confirmed the efficacy and tolerance of this compound in treating this condition. nih.gov Its mechanism involves interrupting the cycle of pain and muscle spasm, providing relief and improving function.

Neuropathic Pain

There is evidence to suggest that this compound may be effective in managing neuropathic pain. cyberleninka.ru Its analgesic effect in this context is linked to its membrane-stabilizing properties, specifically its ability to block voltage-gated sodium channels. openmedicinalchemistryjournal.comeuropa.eu This action is similar to that of local anesthetics like lidocaine (B1675312). nih.gov By inhibiting these channels, this compound can suppress the ectopic nerve discharges that contribute to neuropathic pain states.

Musculoskeletal Disorders (e.g., Low Back Pain, Cervical and Lumbar Syndromes)

This compound is frequently used for painful musculoskeletal conditions, including low back pain and cervical and lumbar syndromes. iijls.com A multicenter, randomized, comparative clinical trial found that this compound led to significant improvements in pain at rest and on movement in patients with acute low back pain and spinal muscle spasm. openmedicinalchemistryjournal.com In this study, the improvement in pain scores was significantly greater with this compound compared to the comparator, thiocolchicoside (B1682803). openmedicinalchemistryjournal.com Another study focusing on patients with painful muscle spasms from degenerative or inflammatory musculoskeletal diseases also reported on its efficacy. cyberleninka.ru

Efficacy of this compound in Acute Low Back Pain

StudyKey Findings
Rao R, et al. (2012)This compound was found to be significantly superior to thiocolchicoside in improving pain scores at rest and on movement. The reduction in finger-to-floor distance was also greater with this compound by day 7. openmedicinalchemistryjournal.com
Pratzel HG, et al. (1996)A prospective, double-blind, placebo-controlled trial concluded that this compound is an effective and well-tolerated treatment for painful reflex muscle spasm. nih.gov

Analgesic Activity Mechanisms

The pain-relieving effects of this compound are not solely a consequence of muscle relaxation but also stem from direct analgesic mechanisms.

Sodium (Na+) Channel Blockade : this compound possesses a chemical structure similar to lidocaine and exhibits a membrane-stabilizing effect. nih.goveuropa.eu It reduces the influx of sodium through nerve membranes, thereby decreasing the amplitude and frequency of action potentials. europa.eu

Central Nervous System Action : this compound acts centrally, primarily on the brain stem and spinal cord, to inhibit nerve impulses that cause muscle rigidity. europa.eueuropa.eu It effectively attenuates spinal reflexes and inhibits descending reticulospinal projections. openmedicinalchemistryjournal.com

Absence of Sedative Effects and Cognitive Impairment

A key distinguishing feature of this compound among centrally acting muscle relaxants is its lack of significant sedative effects or cognitive impairment. iijls.comnih.gov This favorable profile enhances patient compliance and functionality during treatment. patsnap.com

Multiple studies have confirmed that this compound does not typically cause drowsiness, mental confusion, or impair reaction times. iijls.com A placebo-controlled, double-blind clinical trial involving healthy young adults found that both single and repeated doses of this compound did not cause sedation or affect reaction times as measured by psychomotor tests. iijls.comopenmedicinalchemistryjournal.com This lack of sedative action is a significant advantage over other muscle relaxants like baclofen, which can cause drowsiness and asthenia. nih.govscielo.br In a comparative study, patients treated with baclofen reported sedative-related adverse effects, whereas the this compound group did not report sedation. nih.gov

The non-sedative property is attributed to its specific mechanism of action, which does not significantly impact higher cortical functions. openmedicinalchemistryjournal.comcyberleninka.ru This allows patients to continue their daily activities, including those that require mental alertness, without compromise.

Comparative Sedative Profile of Muscle Relaxants

CompoundCommon Sedative EffectsReference
This compound None reported in several key studies iijls.comopenmedicinalchemistryjournal.comnih.gov
Baclofen Drowsiness, asthenia, sleepiness nih.govscielo.br
Diazepam Sedation is a common side effect nih.govscielo.br
Tizanidine (B1208945) Sedation is a known side effect nih.govscielo.br

Clinical Trial Methodologies and Design

The clinical development and evaluation of this compound have been supported by a variety of study designs, each contributing a unique perspective on the drug's performance in clinical practice.

Randomized, Double-Blind, Placebo-Controlled Trials

Randomized, double-blind, placebo-controlled trials represent the gold standard in clinical research, providing high-quality evidence by minimizing bias. In these studies, participants are randomly assigned to receive either this compound or a placebo, and neither the participants nor the investigators know which treatment is being administered.

One such prospective trial assessed the efficacy and safety of oral this compound hydrochloride in 138 patients with painful reflex muscle spasm. nih.gov The participants, aged between 20 and 75 years, were randomized to receive treatment for 21 days. nih.gov The primary endpoint was the change in the pressure pain threshold. nih.gov The results indicated a statistically significant improvement in the this compound group compared to the placebo group (P = 0.03). nih.gov

Another significant phase 2, double-blind, randomized, placebo-controlled study (the STAR study) involved 415 subjects across 38 US clinical sites experiencing acute muscle spasms of the back. dovepress.com Participants were randomized to different oral doses of this compound or a placebo for 14 days. dovepress.comtandfonline.com The primary efficacy endpoint was the subject-rated pain "right now" on a numeric rating scale on day 14. dovepress.com This study demonstrated a dose-dependent trend in pain reduction. dovepress.com

A multicenter, randomized, double-blind, placebo-controlled study by Stamenova et al. investigated the efficacy and safety of this compound in the treatment of stroke-related spasticity. openmedicinalchemistryjournal.com This study was considered of acceptable quality and played a key role in the assessment of this compound for this indication. europa.eu The primary measure of efficacy was the Ashworth Score, a validated scale for spasticity. openmedicinalchemistryjournal.comeuropa.eu The study found a significant reduction in the mean Ashworth Score in the this compound group compared to the placebo group (p < 0.0001). openmedicinalchemistryjournal.comresearchgate.net

Furthermore, a phase III, multicenter, randomized, double-blind, active-control study was conducted to compare a prolonged-release formulation of this compound with the standard immediate-release formulation in 239 adult patients with acute non-specific lower back pain. ima-press.netima-press.net A two-placebo method was used to maintain blinding. ima-press.netima-press.net The primary efficacy endpoint was the percentage change in the Roland-Morris Disability Questionnaire (RMQ) score at day 14. ima-press.netima-press.net

Table 1: Overview of Randomized, Double-Blind, Placebo-Controlled Trials for this compound

Study Identifier/Reference Indication Number of Patients Primary Endpoint Key Finding
Pratzel et al. nih.govPainful reflex muscle spasm138Change in pressure pain thresholdThis compound was significantly superior to placebo in increasing the pressure pain threshold (P = 0.03). nih.gov
STAR Study (NCT03802565) dovepress.comtandfonline.comAcute muscle spasm of the back415Subject-rated pain "right now" (NRS) on day 14Showed a trend towards greater pain reduction with increasing this compound doses. dovepress.com
Stamenova et al. (2005) openmedicinalchemistryjournal.comeuropa.euresearchgate.netPost-stroke spasticityNot specified in provided textAshworth ScoreThis compound significantly reduced the mean Ashworth Score compared to placebo (p < 0.0001). openmedicinalchemistryjournal.comresearchgate.net
Study No. 84158 ima-press.netima-press.netAcute non-specific lower back pain239Percentage change in Roland-Morris Disability Questionnaire (RMQ) score at day 14To evaluate the non-inferiority of a prolonged-release formulation compared to the immediate-release formulation. ima-press.netima-press.net

Multi-center Studies

Multi-center studies are conducted at multiple locations, which enhances the generalizability of the findings by including a more diverse patient population.

A phase IV observational, multi-center, open-label study was conducted across 174 orthopedic care centers in India. researchgate.netnih.gov This study enrolled 920 adult patients with painful muscle spasm associated with degenerative or inflammatory musculoskeletal diseases. researchgate.netnih.gov The primary efficacy assessment was based on a 0-3 Likert scale for muscle spasm. researchgate.netnih.gov The study reported significant improvements in muscle tone, mobility, and pain scores on days 3 and 7 (p < 0.0001). researchgate.netnih.gov

The aforementioned STAR study was also a multi-center trial, with subjects enrolled at 38 clinical sites in the US. dovepress.com Similarly, the RESUME-1 study, a phase III trial, was designed as a multi-center study involving approximately 70 clinical sites in the USA to evaluate this compound for acute back muscle spasms in about 1000 subjects. tandfonline.com

The study by Stamenova et al. on post-stroke spasticity was also a multicenter effort, further strengthening the validity of its findings. openmedicinalchemistryjournal.comeuropa.eu Another multicenter, randomized, double-blind study compared a prolonged-release once-daily formulation of this compound with the standard three-times-daily regimen in patients with acute non-specific lower back pain. ima-press.netima-press.net

Table 2: Examples of Multi-center Studies for this compound

Study Type Number of Centers Number of Patients Indication Key Outcome
Phase IV Observational researchgate.netnih.gov174920Painful muscle spasm with musculoskeletal diseasesSignificant reduction in muscle tone, mobility, and pain scores (p < 0.0001). researchgate.netnih.gov
Phase 2 (STAR Study) dovepress.com38415Acute muscle spasm of the backAssessed dose-ranging efficacy and safety. dovepress.com
Phase III (RESUME-1) tandfonline.com~70~1000Painful, acute muscle spasms of the backDesigned to evaluate the efficacy and safety of this compound. tandfonline.com
Phase III Active Control ima-press.netima-press.netNot specified239Acute non-specific lower back painCompared prolonged-release vs. immediate-release formulations. ima-press.netima-press.net

Post-Marketing Surveillance Studies

Post-marketing surveillance (PMS) studies are crucial for gathering "real-world" data on a drug's performance after it has been approved and is being used in a broader population. These studies are often observational and can provide valuable insights into a drug's effectiveness in routine clinical practice.

One such PMS study was a prospective, open-labeled, non-comparative, multi-center observational study conducted in India to generate data on the efficacy of this compound in patients with painful muscle spasms. researchgate.netnih.gov This study, which also falls under the category of a multi-center study, provided real-world evidence of this compound's effectiveness. researchgate.netnih.gov

Another observational PMS study in India involved 92 physicians and collected data on 165 patients prescribed this compound for conditions associated with spasticity or muscle spasm. jcdr.netzuventus.comzuventus.com Symptom severity was assessed using a 7-point Likert scale before and after treatment. jcdr.netzuventus.comzuventus.com The study found a significant reduction in the mean Likert scale score from 4.96 at baseline to 1.87 after treatment (p < 0.0001). jcdr.netzuventus.comzuventus.com

Table 3: Findings from Post-Marketing Surveillance of this compound

Study Design Number of Participants Assessment Tool Baseline Score (Mean ± SD) Post-Treatment Score (Mean ± SD) Significance
Observational PMS jcdr.netzuventus.comzuventus.com1657-point Likert Scale4.96 ± 1.011.87 ± 0.91p < 0.0001
Phase IV Observational researchgate.netnih.gov9200-3 Likert ScaleNot specifiedNot specifiedp < 0.0001

Retrospective Analyses

Retrospective analyses involve the examination of existing data to identify outcomes, trends, and associations. While they can be subject to various biases, they can also provide useful information, especially when randomized controlled trials are not feasible.

A non-randomized retrospective study compared the efficacy of this compound plus physical therapy with baclofen plus physical therapy and physical therapy alone in patients with spasticity due to spinal cord injury. scielo.br The study included 116 patients in the this compound group. scielo.br Efficacy was assessed using the modified Ashworth scale, the modified Medical Research Council score, the Barthel Index score, and the Disability Assessment scale score. scielo.br The study found that while both drug interventions were superior to physical therapy alone, baclofen plus physical therapy appeared to be more effective than this compound plus physical therapy. scielo.br However, the authors noted several limitations, including the non-randomized design and lack of information on certain patient characteristics. scielo.br

The European Medicines Agency (EMA) has also considered retrospective analyses of this compound's efficacy. europa.eu However, they noted that for certain indications, the provided pooled analyses from retrospective data did not meet the necessary regulatory standards to be considered supportive of efficacy. europa.eu

A retrospective review of acute overdoses involving this compound was conducted based on poison center data. uzh.ch This study analyzed 75 cases to understand the toxicity profile of this compound in overdose situations. uzh.ch

Table 4: Details of a Retrospective Analysis Comparing this compound and Baclofen

Intervention Groups Number of Patients Outcome Measures Key Comparative Finding
This compound + Physical Therapy116Modified Ashworth scale, MRC score, Barthel Index, Disability Assessment scaleBaclofen plus physical therapy was found to be tentatively more effective. scielo.br
Baclofen + Physical Therapy135Modified Ashworth scale, MRC score, Barthel Index, Disability Assessment scale-
Physical Therapy Alone180Modified Ashworth scale, MRC score, Barthel Index, Disability Assessment scale-

Pharmacometabolomics and Drug Interactions

Metabolic Pathways and Enzyme Involvement

Tolperisone undergoes extensive metabolism primarily in the liver and kidneys. wikipedia.orgdhgpharma.com.vnmedex.com.bd The biotransformation is NADPH-dependent and involves both P450-dependent and P450-independent pathways. ogyei.gov.hu

The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) enzyme system. ogyei.gov.hu In vitro studies using human liver microsomes and recombinant P450 enzymes have identified CYP2D6 as the main enzyme responsible for its biotransformation. capes.gov.brnih.govresearchgate.net To a lesser degree, CYP2C19, CYP1A2, and CYP2B6 also contribute to its metabolism. capes.gov.brnih.govmims.com

The significant role of CYP2D6 introduces the potential for interindividual variability in this compound pharmacokinetics due to genetic polymorphisms in the enzyme. researchgate.netuci.edu Studies have shown that individuals with different CYP2D6 genotypes exhibit significant variations in drug exposure. uci.edu For instance, the area under the curve (AUC) for this compound was found to be significantly higher in individuals with CYP2D6*10 alleles compared to those with the wild-type genotype, indicating slower metabolism and higher drug exposure. uci.edu

EnzymeRole in this compound MetabolismReference
CYP2D6Primary enzyme in this compound metabolism and formation of hydroxymethyl this compound. ogyei.gov.hucapes.gov.brnih.govresearchgate.netcaymanchem.com ogyei.gov.hucapes.gov.brnih.govresearchgate.netcaymanchem.com
CYP2C19Contributes to this compound metabolism and hydroxymethyl this compound formation to a lesser extent. capes.gov.brnih.govcaymanchem.com capes.gov.brnih.govcaymanchem.com
CYP1A2Involved in this compound metabolism and hydroxymethyl this compound formation to a lesser extent. capes.gov.brnih.govcaymanchem.com capes.gov.brnih.govcaymanchem.com
CYP2B6Minor involvement in overall this compound metabolism, but not in the formation of hydroxymethyl this compound. capes.gov.brnih.gov capes.gov.brnih.gov

The primary metabolic pathway for this compound is methyl-hydroxylation, which results in the formation of its main metabolite, hydroxymethyl this compound. ogyei.gov.hucapes.gov.brnih.govcaymanchem.com This specific biotransformation is mediated by CYP2D6, CYP2C19, and CYP1A2. capes.gov.brnih.govcaymanchem.combiomol.commedchemexpress.cn

In addition to hydroxylation, other metabolites have been identified. Liquid chromatography-mass spectrometry has detected metabolites that are two mass units greater than the parent compound and the hydroxymethyl metabolite. capes.gov.brnih.gov These have been identified as the carbonyl-reduced parent compound and carbonyl-reduced hydroxymethyl this compound, respectively. capes.gov.brnih.gov

The existence of P450-independent metabolic pathways points to the involvement of other enzyme systems. nih.govresearchgate.net The detection of carbonyl-reduced metabolites suggests a significant role for a microsomal carbonyl reductase in the metabolism of this compound. medex.com.bdogyei.gov.hunih.govresearchgate.netresearchgate.net

Potential for Drug-Drug Interactions

Given its metabolic profile, this compound has the potential to interact with other medications.

The interaction between this compound and central nervous system (CNS) depressants is an area with some conflicting reports. Several sources have stated that no significant drug interactions have been reported with the concurrent use of benzodiazepines or alcohol. wikipedia.orgclinicalcasereportsint.comalkemlabs.com

However, from a pharmacological standpoint, both alcohol and benzodiazepines are CNS depressants that can cause drowsiness, dizziness, and impaired motor control. healthline.comnorthjerseyrecovery.com Since this compound also acts on the central nervous system and can cause sedation, combining it with other CNS depressants could theoretically enhance these effects. drugbank.compatsnap.comsterisonline.commedtigo.com The risk of increased CNS depression, sedation, and impaired coordination is a recognized possibility when this compound is combined with substances like benzodiazepines and ethanol. healthline.comnorthjerseyrecovery.comdrugbank.compatsnap.com Therefore, caution is often advised, and avoiding alcohol is recommended while taking this compound. pharmeasy.inapollopharmacy.in Dose reduction of this compound might be considered if it is co-administered with other centrally acting muscle relaxants. wikipedia.orgogyei.gov.hu

Interacting DrugPotential EffectReference
BenzodiazepinesPotential for increased CNS depression, sedation, and somnolence. drugbank.compatsnap.com drugbank.compatsnap.com
Ethanol (Alcohol)Potential for increased CNS depressant activities, drowsiness, and dizziness. healthline.comdrugbank.commedtigo.comapollopharmacy.in healthline.comdrugbank.commedtigo.comapollopharmacy.in

Interactions with Other Centrally Acting Muscle Relaxants

The co-administration of this compound with other centrally acting muscle relaxants requires careful consideration due to the potential for pharmacodynamic interactions. While this compound is noted for its comparatively low sedative profile, an increased sedative effect can occur when it is used concomitantly with other muscle relaxants that depress the central nervous system (CNS). mims.commims.com This may necessitate a dose reduction for some patients to avoid excessive drowsiness or impaired motor coordination. patsnap.comwikipedia.org

Drug interaction databases indicate a potential for an increased risk of CNS depression when this compound is combined with substances like baclofen (B1667701) and tizanidine (B1208945). drugbank.com A specific interaction has been reported with methocarbamol, which may lead to a disorder of eye accommodation. mims.commims.com

Comparative clinical studies have been conducted to evaluate the efficacy and tolerability of this compound against other muscle relaxants. In a study involving elderly patients with musculoskeletal pain, this compound was compared with tizanidine and baclofen. ima-press.netima-press.net While all three showed efficacy, adverse events were noted to be more common in the tizanidine and baclofen groups. ima-press.net Another study comparing this compound with baclofen for spasticity related to spinal cord injury concluded that this compound had fewer adverse events. nih.govnih.gov In the treatment of acute low back pain, this compound demonstrated comparable efficacy to tizanidine. researchgate.net

Interacting Muscle RelaxantObserved or Potential Interaction with this compoundReference
General Centrally Acting Muscle RelaxantsIncreased sedative effect; potential for additive CNS depression. Dose reduction may be necessary. mims.commims.comwikipedia.orgdrugbank.com
BaclofenA study on spinal cord injury patients suggested this compound had fewer adverse effects. Baclofen was associated with asthenia and drowsiness. nih.govnih.gov
TizanidineFound to have comparable efficacy in treating acute low back pain. However, one study in the elderly reported more adverse events with tizanidine. ima-press.netima-press.netresearchgate.net
MethocarbamolConcomitant use may result in accommodation disorder of the eyes. mims.commims.com

Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is frequently used in combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) for managing conditions involving both muscle spasm and pain. Research indicates that this compound can potentiate the effects of certain NSAIDs, such as niflumic acid. mims.commims.commaxxpharm.com This potentiation may allow for a reduction in the dosage of the NSAID, which could in turn reduce the risk of NSAID-related side effects. maxxpharm.comkiberis.ru

Clinical studies have demonstrated the benefits of this combination therapy. A randomized, double-blind study found that adding this compound to diclofenac (B195802) therapy was significantly superior to diclofenac monotherapy for treating acute non-specific low back pain. nih.gov The combination of this compound and meloxicam (B1676189) has been described as having a synergistic action. med-sovet.prodntb.gov.ua An observational study comparing this compound to meloxicam for acute neck pain found their efficacy to be comparable after 14 days of treatment, although the onset of pain relief was faster in the meloxicam group. ima-press.netima-press.net

Conversely, some reports suggest that this compound can be co-administered with NSAIDs without significant unwanted interactions. wikipedia.orgeuropa.eueuropa.eu One phase IV study noted no statistical difference in pain reduction between patients receiving this compound alone and those receiving it with an NSAID, suggesting this compound monotherapy could be an option for patients who cannot tolerate NSAIDs. nih.gov

Interacting NSAIDSummary of Research FindingsReference
Niflumic Acid / General NSAIDsThis compound enhances the effect of the NSAID; a dose reduction of the NSAID may be considered. mims.commims.commaxxpharm.comkiberis.ru
DiclofenacCombination therapy with this compound is more effective than diclofenac alone for acute non-specific low back pain. nih.gov
MeloxicamDemonstrated comparable efficacy to this compound for acute neck pain after 14 days. The combination is considered synergistic. med-sovet.prodntb.gov.uaima-press.netima-press.net
EtodolacUsed in combination with this compound for managing acute musculoskeletal pain and muscle spasms. truemeds.in

Mechanistic Insights into Interaction Profiles

The interaction profile of this compound is rooted in both its pharmacokinetic and pharmacodynamic properties.

From a pharmacokinetic standpoint, the primary mechanism for drug-drug interactions involves its metabolism. This compound is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6, and to a lesser degree by other CYPs like CYP2C19 and CYP2B6. mims.commims.com Consequently, this compound has the potential to interact with other drugs that are substrates, inhibitors, or inducers of this enzyme system. europa.eu Co-administration with other drugs metabolized by CYP2D6, such as certain antidepressants (e.g., venlafaxine, desipramine) or beta-blockers (e.g., metoprolol, nebivolol), may increase the plasma concentrations of these drugs. mims.commims.compatsnap.com

From a pharmacodynamic perspective, interactions are based on its mechanism of action. This compound acts centrally by blocking voltage-gated sodium and calcium channels, which stabilizes neuronal membranes and inhibits mono- and polysynaptic reflexes without significant sedative effects. mims.comwikipedia.orgeuropa.eu

With Other Centrally Acting Muscle Relaxants: The increased sedation observed when this compound is combined with other CNS depressants is typically an additive pharmacodynamic effect. mims.comdrugbank.com Although this compound itself is not considered a sedative, its combination with other agents that do have sedative properties can amplify this effect. patsnap.com

With NSAIDs: The interaction with NSAIDs is considered synergistic. med-sovet.prodntb.gov.ua this compound's ability to relieve muscle contracture can improve blood flow to ischemic muscle tissue. alkemlabs.comclinicalcasereportsint.com This action complements the anti-inflammatory mechanism of NSAIDs, which primarily involves the inhibition of cyclooxygenase (COX) enzymes. truemeds.in The combined effect targets both the muscular and inflammatory components of pain, leading to enhanced therapeutic outcomes. med-sovet.prodntb.gov.ua

Interacting Drug ClassProposed Mechanism of InteractionPotential Clinical Consequence
CYP2D6 SubstratesPharmacokinetic: this compound is metabolized by and may inhibit the CYP2D6 enzyme.Increased plasma concentrations of co-administered drugs (e.g., thioridazine, venlafaxine, metoprolol).
Other Centrally Acting Muscle RelaxantsPharmacodynamic: Additive CNS depressant effects.Increased risk of sedation and somnolence.
NSAIDsPharmacodynamic: Synergistic effects. This compound relieves muscle spasm and associated ischemia, while NSAIDs reduce inflammation via COX inhibition.Enhanced analgesia and functional improvement; potential for NSAID dose reduction.

Adverse Events and Safety Profile

Common Adverse Events and Their Incidence

Tolperisone is generally considered to be well-tolerated; however, a range of adverse events have been reported in clinical use. The incidence of most side effects is relatively low, with some studies indicating that they occur in fewer than 1% of patients. These effects are typically reversible upon discontinuation of the drug.

Commonly reported adverse events span several systemic categories, including nervous system and gastrointestinal disorders. The most frequently cited side effects include muscle weakness, headache, arterial hypotension, nausea, vomiting, dyspepsia, and dry mouth. Other common reactions are dizziness, sleepiness, diarrhea, sweating, and abdominal pain. While many of these effects are mild and resolve over time, persistent symptoms should be discussed with a healthcare provider.

The table below summarizes the common adverse events associated with this compound use.

System Organ ClassCommon Adverse Events
Nervous System Disorders Dizziness, Sleepiness, Headache, Tremors
Gastrointestinal Disorders Nausea, Vomiting, Abdominal Discomfort/Pain, Diarrhea, Dry Mouth
Musculoskeletal and Connective Tissue Disorders Muscle Weakness, Muscle Pain
General Disorders Weakness, Fatigue
Skin and Subcutaneous Tissue Disorders Sweating
Vascular Disorders Arterial Hypotension

In observational studies, patients with pre-existing renal or hepatic impairment have shown a two to three times higher incidence of adverse events compared to patients with normal organ function.

**6.2. Hypersensitivity Reactions

Hypersensitivity reactions are a notable safety concern with this compound, accounting for more than half of all spontaneously reported side effects in some databases. While no fatal cases of hypersensitivity have been officially reported, approximately 10% of all reported cases were considered life-threatening. The risk of hypersensitivity appears to be increased in patients with a history of drug hypersensitivity to other substances.

The clinical manifestations of this compound hypersensitivity can range from mild skin reactions to severe, life-threatening systemic events. Common signs include flushing, rash, and severe skin itching, often with raised lumps (urticaria). More severe reactions can involve angioedema, which is the swelling of the face, lips, tongue, or throat.

The most severe manifestation is anaphylaxis, which can present with a constellation of symptoms including:

Wheezing and difficulty breathing (dyspnoea)

Difficulty swallowing

Rapid heartbeat

A swift decrease in blood pressure (hypotension), potentially leading to anaphylactic shock

Symptoms of a hypersensitivity reaction typically occur within an hour after oral intake of the drug. Prodromal symptoms such as itching and urticaria may predict the development of more severe reactions.

There is a potential for immunological cross-reactivity between this compound and Lidocaine (B1675312). This is attributed to similarities in their chemical structures. this compound itself exhibits a membrane-stabilizing, lidocaine-like activity. Molecular modeling studies suggest that despite chemical differences, both this compound and Lidocaine can adopt conformations that allow them to attach to identical protein binding sites, which could be a basis for cross-reactivity. Therefore, caution is advised when prescribing this compound to patients with a known hypersensitivity to Lidocaine.

The precise immunological mechanism underlying this compound hypersensitivity is not yet fully understood. The rapid onset of symptoms in many cases, often within minutes to an hour, suggests a Type I, immediate hypersensitivity reaction. This can be mediated by two primary pathways:

IgE-dependent mechanism : This involves the production of specific Immunoglobulin E (IgE) antibodies against the drug or its metabolites, leading to mast cell activation and release of inflammatory mediators like histamine.

Non-IgE dependent mechanism : This pathway involves the direct degranulation of mast cells and basophils by the drug, without the involvement of IgE antibodies.

While the clinical picture is consistent with these mechanisms, skin testing, a common method to detect IgE-mediated allergies, has shown limited sensitivity for this compound, with negative results reported even in patients with confirmed anaphylaxis. This suggests that a non-IgE-mediated pathway or hypersensitivity to a metabolite might be involved in some cases. Further research is needed to fully elucidate the pathophysiology of these reactions.

Overdose Pharmacology and Clinical Presentation

Acute overdose of this compound can be life-threatening, with a rapid onset of severe symptoms, typically appearing within 0.5 to 1.5 hours after ingestion. The toxicity primarily affects the central nervous system.

The clinical presentation of this compound overdose includes:

Neurological Symptoms : The most common signs are somnolence, agitation, seizures, and coma. In children, excitability has been noted after ingesting high doses.

Cardiovascular and Respiratory Symptoms : Severe cardiovascular and respiratory signs and symptoms have also been reported in cases of overdose.

In an observational study of 75 overdose cases, severe symptoms occurred in 11% of adults and 10% of children. The minimum dose reported to cause seizures and severe symptoms in adults was 1500 mg. In several reported suicide cases, the ingestion of this compound was determined to be the cause of death.

Contraindications and Cautions

The use of this compound is contraindicated in individuals with certain pre-existing conditions. The primary contraindications are:

Myasthenia Gravis : this compound should not be used in patients with this autoimmune disorder characterized by severe muscle weakness, as the drug can exacerbate symptoms.

Hypersensitivity : A known allergy or hypersensitivity to this compound or to chemically similar compounds like eperisone (B1215868) is an absolute contraindication.

Cautions are also recommended for certain patient populations:

History of Allergy : Patients with a history of hypersensitivity to Lidocaine or other drugs should use this compound with caution due to the potential for cross-reactivity and an increased risk of allergic reactions.

Hepatic and Renal Impairment : The use of this compound is not recommended in patients with severe hepatic or renal impairment, as these conditions may alter the drug's metabolism and excretion, potentially increasing the risk of adverse effects.

Future Research Directions

Further Elucidation of Molecular Binding Sites on Ion Channels

A significant area of future research involves a more comprehensive elucidation of tolperisone's molecular binding sites, particularly on ion channels. This compound is recognized for its action on voltage-dependent sodium channels, with molecular modeling studies suggesting a potential interaction at the local anesthetic receptor site, similar to compounds like lidocaine (B1675312). However, direct competition binding studies are still required to confirm this interaction nih.govopenmedicinalchemistryjournal.com. Investigations have shown that this compound induces a reversible depression of voltage-dependent sodium currents in nerve preparations nih.gov. Furthermore, studies utilizing heterologously expressed NaV1.6 and NaV1.8 alpha-subunits of voltage-dependent sodium channels have reinforced this compound's classification as a direct blocker of these channels nih.gov. Beyond sodium channels, this compound also exhibits N-type calcium channel blocking activity, indicating a multifaceted mechanism of action nih.gov. The complexity of its interaction with ion channels is further highlighted by studies on pH-sensitivity patterns, which suggest that drug molecules, including this compound, may access binding sites from either the membrane phase or the intracellular aqueous phase, and can be trapped in distinct hydrophilic or lipophilic environments frontiersin.org. Future research will focus on precisely mapping these binding sites and understanding the dynamic interactions that contribute to this compound's therapeutic effects.

Investigation of Novel Therapeutic Applications

While this compound is currently utilized for spasticity following stroke, neurolathyrism, and painful reflex muscle spasms, its potential extends to a wider range of therapeutic applications nih.govmedpagetoday.comdrugbank.com. Pre-clinical models have already indicated its analgesic properties medpagetoday.com. A key area of interest lies in its use for acute, painful back muscle spasms, particularly given its ability to provide relief without the sedative and cognitive impairments commonly associated with other skeletal muscle relaxants medpagetoday.comtandfonline.com. Research is also exploring its utility in conditions such as central spinal pain, neuropathic pain, peripheral vascular disease, multiple sclerosis, tension headache, and myotonias nih.gov. Furthermore, the hypothesis of this compound's prophylactic use in relieving post-exercise muscle soreness warrants further investigation nih.gov. The exploration of novel therapeutic applications aims to leverage this compound's unique pharmacological profile to address unmet medical needs across various pain and musculoskeletal disorders.

Development of Advanced Pharmacogenetic and Pharmacogenomic Studies

The advancement of pharmacogenetic and pharmacogenomic studies represents a critical future direction for optimizing this compound therapy. Pharmacogenetics investigates how individual genetic variations influence drug response, while pharmacogenomics considers the broader impact of multiple genetic mutations on drug therapy nih.govmdpi.com. It is known that this compound is primarily metabolized by cytochrome P450 2D6 (CYP2D6), and to a lesser extent by CYP2C19 and CYP1A2 nih.gov. While CYP2D6 genetic polymorphism significantly impacts this compound pharmacokinetics, it does not fully account for the observed wide interindividual variability nih.gov. Recent findings highlight that CYP2C19 genetic polymorphism also significantly influences this compound pharmacokinetics, with specific genotypes leading to notably higher plasma concentrations (e.g., the CYP2C19PM group exhibiting 2.86-fold and 3.00-fold higher AUCinf compared to CYP2C19EM and CYP2C19IM groups, respectively) nih.gov. Future pharmacogenetic and pharmacogenomic research will aim to identify specific patient subpopulations that are more likely to experience enhanced therapeutic responses or an improved benefit/risk profile with this compound nih.govmdpi.com. This will pave the way for personalized medicine approaches, allowing for optimized dosing strategies and improved prediction of individual patient outcomes based on their unique genetic makeup mdpi.com.

Exploration of Combination Therapies for Enhanced Analgesia and Reduced Side Effects

The exploration of combination therapies holds significant promise for enhancing this compound's analgesic effects and mitigating potential side effects. One notable area of research involves the co-administration of this compound with pregabalin (B1679071) for neuropathic pain. Pre-clinical studies have demonstrated that this combination, by virtue of this compound's sodium channel blockade and pregabalin's calcium channel modulation, can acutely alleviate allodynia and restore elevated CSF glutamate (B1630785) content without inducing adverse motor or gastrointestinal effects mdpi.comdntb.gov.ua. This dual blockade mechanism suggests a potential for superior analgesia with a more favorable side effect profile mdpi.com. Another promising avenue is the combined use of this compound with non-steroidal anti-inflammatory drugs (NSAIDs), such as meloxicam (B1676189), and B vitamins (B1, B6, B12) for peripheral pain syndromes med-sovet.pro. This triple combination aims to achieve synergistic anti-inflammatory, neuroprotective, and remyelinating effects, while also addressing muscle hypertonicity. Such an approach could potentially allow for reduced NSAID dosages, thereby lowering the risk of associated side effects, particularly beneficial for patients with comorbid conditions med-sovet.pro. Further research into various drug combinations will be crucial for developing more effective and safer treatment strategies for complex pain and musculoskeletal disorders.

常见问题

Basic Research Questions

Q. How to design a randomized controlled trial (RCT) evaluating Tolperisone’s efficacy compared to other skeletal muscle relaxants (SMRs)?

  • Methodological Guidance :

  • Use a double-blind, parallel-group design with placebo and active comparator arms (e.g., Thiocolchicoside) .
  • Define primary endpoints such as reduction in Visual Analog Scale (VAS) pain scores and functional metrics (e.g., finger-to-floor distance, FFD) .
  • Employ statistical power analysis to determine sample size (e.g., 90% power with α = 0.05), and use Student’s t-test or Mann-Whitney U-test for parametric/non-parametric data comparisons .
  • Include safety endpoints (e.g., adverse event rates) to assess tolerability .

Q. What analytical methods are validated for quantifying this compound and its impurities (e.g., 4-methylpropiophenone) in pharmaceutical formulations?

  • Methodological Guidance :

  • Use thin-layer chromatography (TLC)-densitometry with silica gel plates and UV detection at 254 nm for impurity profiling .
  • Validate methods per ICH guidelines for linearity, accuracy, and precision. For structural confirmation, combine experimental data (e.g., NMR, FTIR) with computational chemistry (e.g., hyperpolarizability calculations) .

Q. What are key considerations in determining optimal dosing regimens for this compound in preclinical models?

  • Methodological Guidance :

  • Conduct dose-escalation studies in animal models (e.g., rats with induced muscle spasms) to assess dose-response relationships.
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with muscle relaxation efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across clinical trials (e.g., varying pain score reductions)?

  • Methodological Guidance :

  • Perform meta-analysis to aggregate data from multiple studies, adjusting for variables like dosage (e.g., 50–200 mg TID), patient demographics, and trial duration .
  • Apply sensitivity analysis to identify confounding factors (e.g., differences in baseline pain severity or co-administered therapies) .

Q. What in vitro models best elucidate this compound’s mechanism of action on voltage-gated ion channels or calcium signaling pathways?

  • Methodological Guidance :

  • Use electrophysiological assays (e.g., patch-clamp) on isolated neurons to assess this compound’s effects on Na⁺ or Ca²⁺ currents .
  • Combine with fluorescence-based calcium imaging in muscle cells to quantify intracellular Ca²⁺ flux modulation .

Q. What methodological approaches are effective for developing sustained-release this compound formulations?

  • Methodological Guidance :

  • Test hydrophilic (e.g., HPMC) and hydrophobic (e.g., Eudragit) polymer blends using wet granulation .
  • Analyze drug release kinetics with models like Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) and calculate similarity factors (ƒ2) to compare dissolution profiles .

Q. How to assess this compound’s pharmacokinetics in populations with hepatic impairment?

  • Methodological Guidance :

  • Design a population PK study with sparse sampling in hepatically impaired patients.
  • Use nonlinear mixed-effects modeling (NONMEM) to estimate clearance changes and recommend dose adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tolperisone
Reactant of Route 2
Reactant of Route 2
Tolperisone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。